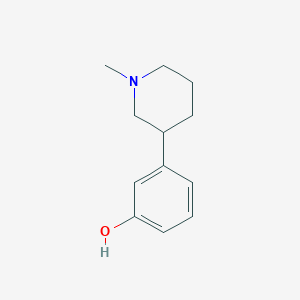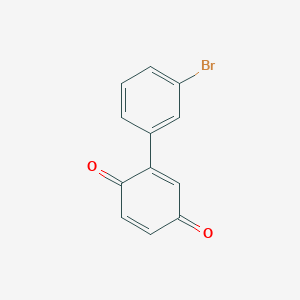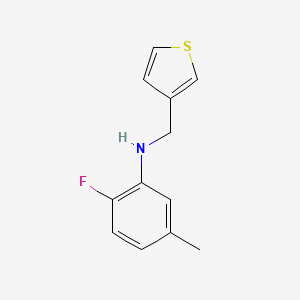
N,N-Bis(2-hydroxypropyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N,N-bis(2-hydroxypropyl)-: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of two hydroxypropyl groups attached to the nitrogen atom of glycine, enhancing its solubility and reactivity. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N,N-bis(2-hydroxypropyl)- typically involves the reaction of glycine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the addition of hydroxypropyl groups to the nitrogen atom of glycine. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of Glycine, N,N-bis(2-hydroxypropyl)- is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Glycine, N,N-bis(2-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxypropyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The primary amines are the major products.
Substitution: The products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Glycine, N,N-bis(2-hydroxypropyl)- is used as a building block in the synthesis of various complex molecules. Its reactivity and solubility make it an ideal candidate for use in organic synthesis and polymer chemistry.
Biology: In biological research, this compound is used as a buffer in biochemical assays. Its ability to maintain stable pH levels makes it valuable in enzymatic reactions and protein purification processes.
Medicine: Glycine, N,N-bis(2-hydroxypropyl)- is explored for its potential therapeutic applications. It is studied for its role in drug delivery systems, where its solubility and reactivity can enhance the bioavailability of active pharmaceutical ingredients.
Industry: In industrial applications, this compound is used in the formulation of personal care products, such as shampoos and lotions, due to its moisturizing properties. It is also used in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of Glycine, N,N-bis(2-hydroxypropyl)- involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and facilitating their transport. It also interacts with enzymes, modulating their activity and stability. The hydroxypropyl groups enhance its solubility, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
N,N-bis(2-hydroxyethyl)glycine: Similar in structure but with ethyl groups instead of propyl groups.
N,N-bis(2-hydroxypropyl)alanine: Similar but derived from alanine instead of glycine.
N,N-bis(2-hydroxypropyl)serine: Similar but derived from serine.
Uniqueness: Glycine, N,N-bis(2-hydroxypropyl)- is unique due to its specific combination of glycine and hydroxypropyl groups, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring high solubility and reactivity, such as in drug delivery systems and biochemical assays.
Properties
CAS No. |
63557-68-6 |
|---|---|
Molecular Formula |
C8H17NO4 |
Molecular Weight |
191.22 g/mol |
IUPAC Name |
2-[bis(2-hydroxypropyl)amino]acetic acid |
InChI |
InChI=1S/C8H17NO4/c1-6(10)3-9(4-7(2)11)5-8(12)13/h6-7,10-11H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
XAGPRKPSLFGCMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide](/img/structure/B12121955.png)
![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)
![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B12121972.png)



![Bicyclo[2.2.1]hept-5-ene-2,3-diamine](/img/structure/B12122002.png)



![6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12122015.png)
![Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester](/img/structure/B12122018.png)
![Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-](/img/structure/B12122020.png)
